N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Description
N-(3,4-Dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is a synthetic diamide derivative characterized by an ethanediamide (oxamide) backbone substituted with a 3,4-dimethylphenyl group on one nitrogen and a 2-hydroxypropyl group on the other. The 3,4-dimethylphenyl group enhances lipophilicity, which may influence membrane permeability, while the 2-hydroxypropyl substituent contributes to solubility in polar solvents.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNHZHGJHYQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” typically involves the reaction of 3,4-dimethylphenylamine with 2-hydroxypropylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential as a pharmacophore in drug design. Its structural features might allow it to interact with specific biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which “N-(3,4-dimethylphenyl)-N’-(2-hydroxypropyl)ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl group could facilitate hydrogen bonding, while the phenyl ring might engage in hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound: N-(3,4-Dimethylphenyl)-N'-(2-Hydroxypropyl)ethanediamide
- Core : Ethanediamide (oxamide).
- Substituents :
- N-linked 3,4-dimethylphenyl (aromatic, lipophilic).
- N'-linked 2-hydroxypropyl (hydrophilic, hydroxyl group for hydrogen bonding).
- Molecular Weight : Estimated ~290–310 g/mol (based on analogous structures).
Comparative Compounds:
Urea-Based Agrochemicals (e.g., Diuron, Linuron)
- Core : Urea (NH₂–CO–NH₂).
- Substituents :
- Diuron: N'-(3,4-Dichlorophenyl)-N,N-dimethylurea.
- Linuron: N'-(3,4-Dichlorophenyl)-N-methoxy-N-methylurea.
- Key Differences :
- Urea backbone vs. ethanediamide.
- Chlorinated phenyl groups enhance herbicidal activity but increase environmental persistence.
- Lower solubility compared to the target compound due to lack of hydroxypropyl group.
| Property | Target Compound | Diuron | Linuron |
|---|---|---|---|
| Core Functional Group | Ethanediamide | Urea | Urea |
| Aromatic Substituent | 3,4-Dimethylphenyl | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl |
| Hydrophilic Group | 2-Hydroxypropyl | None | Methoxy |
| Molecular Weight | ~290–310 g/mol | 233.1 g/mol | 249.1 g/mol |
(+)-N-(2-Hydroxypropyl)lindcarpine (Aporphine Alkaloid)
- Core: Aporphine isoquinoline (polycyclic alkaloid).
- Substituents : 2-hydroxypropyl group.
- Key Differences: Complex alkaloid structure vs. simple diamide. Bioactivity: Antifungal or anticancer properties (common in Actinodaphne alkaloids). Higher molecular weight (C₂₁H₂₆NO₅, MW = 372.4 g/mol) due to fused rings.
Ethyl 4-ANPP Hydrochloride (Piperidine Derivative)
- Core : Piperidine ring.
- Substituents : Phenethyl and ethyl groups.
- Key Differences: Opioid precursor (synthetic application) vs. No hydrophilic groups, reducing solubility compared to the target compound.
Physicochemical and Application Comparisons
- Solubility: The target’s hydroxypropyl group likely improves aqueous solubility over diuron, linuron, and Ethyl 4-ANPP, which rely on chlorinated or nonpolar groups.
- Bioactivity : Urea derivatives (diuron, linuron) act as herbicides via photosynthesis inhibition, while the target’s diamide structure may interact with enzyme active sites (e.g., proteases or amidases).
- Synthesis : Ethanediamides are typically synthesized via condensation reactions, contrasting with urea derivatives (phosgene-based routes) or alkaloids (biosynthetic pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
